Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester
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Overview
Description
Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester is a complex organic compound with a unique structure that includes a chloro, nitro, and phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester typically involves the esterification of propanedioic acid with dimethyl alcohol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: This reaction can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include sodium hydroxide and various organic halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, 2-[(1R)-1-[3-chloro-6-ethoxy-2-fluoro-5-(2-methyl-1,3-dioxolan-2-yl)phenyl]-2-nitroethyl]-, 1,3-dimethyl ester
- Propanedioic acid, 2-[(1R)-1-[3-chloro-6-ethoxy-2-fluoro-5-(2-methyl-1,3-dioxolan-2-yl)phenyl]-2-nitroethyl]-, 1,3-dimethyl ester
Uniqueness
Propanedioic acid, chloro[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
820242-20-4 |
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Molecular Formula |
C13H14ClNO6 |
Molecular Weight |
315.70 g/mol |
IUPAC Name |
dimethyl 2-chloro-2-[(1R)-2-nitro-1-phenylethyl]propanedioate |
InChI |
InChI=1S/C13H14ClNO6/c1-20-11(16)13(14,12(17)21-2)10(8-15(18)19)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1 |
InChI Key |
BAXUUHIMDDOPPQ-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)Cl |
Canonical SMILES |
COC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)(C(=O)OC)Cl |
Origin of Product |
United States |
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